3-Ethyl-5-iodopyridine
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Overview
Description
3-Ethyl-5-iodopyridine is an organic compound belonging to the pyridine family, characterized by the presence of an ethyl group at the third position and an iodine atom at the fifth position of the pyridine ring. Pyridine derivatives are widely studied due to their significant chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-iodopyridine typically involves the iodination of 3-ethylpyridine. One common method is the Sandmeyer reaction, where 3-ethylpyridine is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form biaryl compounds.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, ligands, and appropriate bases such as potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products:
Substitution Products: 3-Ethyl-5-azidopyridine, 3-Ethyl-5-cyanopyridine.
Coupling Products: Biaryl derivatives with various functional groups.
Oxidation Products: 3-Ethyl-5-pyridinecarboxylic acid.
Reduction Products: 3-Ethyl-5-alkylpyridine.
Scientific Research Applications
3-Ethyl-5-iodopyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-iodopyridine depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating various substitution and coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and ethyl group, influencing biochemical pathways .
Comparison with Similar Compounds
- 3-Ethyl-5-bromopyridine
- 3-Ethyl-5-chloropyridine
- 3-Ethyl-5-fluoropyridine
Comparison: 3-Ethyl-5-iodopyridine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in certain substitution and coupling reactions, providing distinct advantages in synthetic applications. Additionally, the iodine atom’s ability to participate in halogen bonding can influence the compound’s behavior in biological systems .
Properties
Molecular Formula |
C7H8IN |
---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
3-ethyl-5-iodopyridine |
InChI |
InChI=1S/C7H8IN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 |
InChI Key |
CGRXACLLBDCSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)I |
Origin of Product |
United States |
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